

Application Notes and Protocols: Tube Formation Assay with HUVECs using WKYMVM-NH2

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Compound of Interest

Compound Name: **WKYMVM-NH2**

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The tube formation assay is a widely used in vitro method to assess the angiogenic potential of endothelial cells. This document provides detailed application notes and protocols for conducting a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) and the synthetic hexapeptide **WKYMVM-NH2**. **WKYMVM-NH2** is an agonist of the formyl peptide receptor 2 (FPR2), which has been shown to play a role in angiogenesis.^{[1][2]} These guidelines are intended for researchers in academia and industry involved in angiogenesis research and drug development.

Data Presentation

The pro-angiogenic effects of **WKYMVM-NH2** on HUVECs can be quantified by measuring various parameters of tube formation. The following table summarizes the dose-dependent effect of **WKYMVM-NH2** on the total tube length of HUVECs.

WKYMVM-NH2 Concentration (µM)	Mean Total Tube Length (pixels)	Standard Deviation (pixels)
0 (Control)	4,437	± 1,076
0.01	6,671	± 2,291
1	9,896	± 2,747
100	11,415	± 3,905

Data is derived from a study by Kim, Y. E., et al. (2019) and represents the mean ± standard deviation.[3]

Experimental Protocols

This section provides a detailed methodology for performing the HUVEC tube formation assay with **WKYMVM-NH2**.

Materials and Reagents

- Primary Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Fetal Bovine Serum (FBS)
- Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)
- **WKYMVM-NH2** peptide
- Sterile, nuclease-free water or DMSO for peptide reconstitution
- 96-well tissue culture plates
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell staining dye (e.g., Calcein AM) for visualization (optional)

Preparation of WKYMVM-NH2 Stock Solution

- **WKYMVM-NH2** is soluble in sterile water.[\[2\]](#)
- To prepare a 1 mM stock solution, dissolve the appropriate amount of lyophilized **WKYMVM-NH2** powder in sterile, nuclease-free water. For example, for a peptide with a molecular weight of 856.13 g/mol , dissolve 0.856 mg in 1 mL of water.
- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or below.

HUVEC Culture

- Culture HUVECs in Endothelial Cell Growth Medium supplemented with growth factors and 2% FBS in a humidified incubator at 37°C and 5% CO2.
- Passage the cells when they reach 80-90% confluence. Use HUVECs at a low passage number (typically between 2 and 6) for optimal results.

Tube Formation Assay Protocol

- Coating the Plate:
 - Thaw the basement membrane matrix on ice overnight at 4°C.
 - Pre-chill a 96-well plate at -20°C for at least 30 minutes.
 - Using pre-chilled pipette tips, add 50 µL of the thawed basement membrane matrix to each well of the cold 96-well plate. Ensure the bottom of the well is completely and evenly covered.
 - Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
- Cell Seeding and Treatment:
 - Harvest HUVECs using Trypsin-EDTA and neutralize with medium containing FBS.

- Centrifuge the cells and resuspend the pellet in a serum-starved medium (e.g., medium with 0.5-1% FBS).
- Count the cells and adjust the concentration to 2×10^5 cells/mL.
- Prepare serial dilutions of **WKYMVM-NH2** in the serum-starved medium to achieve the desired final concentrations (e.g., 0.01, 1, 100 μ M). Include a vehicle control (medium with the same concentration of the solvent used for the peptide, if any).
- Add 100 μ L of the HUVEC suspension (20,000 cells) to each well of the solidified basement membrane matrix plate.
- Gently add 100 μ L of the prepared **WKYMVM-NH2** dilutions or control medium to the respective wells.

• Incubation and Visualization:

- Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal incubation time may vary and should be determined empirically.
- Monitor tube formation periodically under an inverted microscope.
- (Optional) For fluorescent imaging, you can stain the cells with Calcein AM for 30 minutes before imaging.
- Capture images of the tube-like structures using a microscope equipped with a camera.

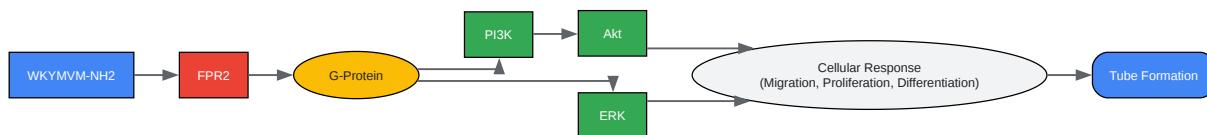
• Quantification:

- Analyze the captured images using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
- Quantify parameters such as total tube length, number of branch points, and total tube area.

Signaling Pathway and Experimental Workflow

WKYMVM-NH2 Signaling Pathway in HUVECs

The pro-angiogenic effects of **WKYMVM-NH₂** in HUVECs are primarily mediated through the activation of the G-protein coupled receptor, Formyl Peptide Receptor 2 (FPR2).^{[1][2]} Binding of **WKYMVM-NH₂** to FPR2 initiates a downstream signaling cascade involving the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways.^[4] Activation of these pathways promotes endothelial cell migration, proliferation, and differentiation, ultimately leading to the formation of capillary-like structures.

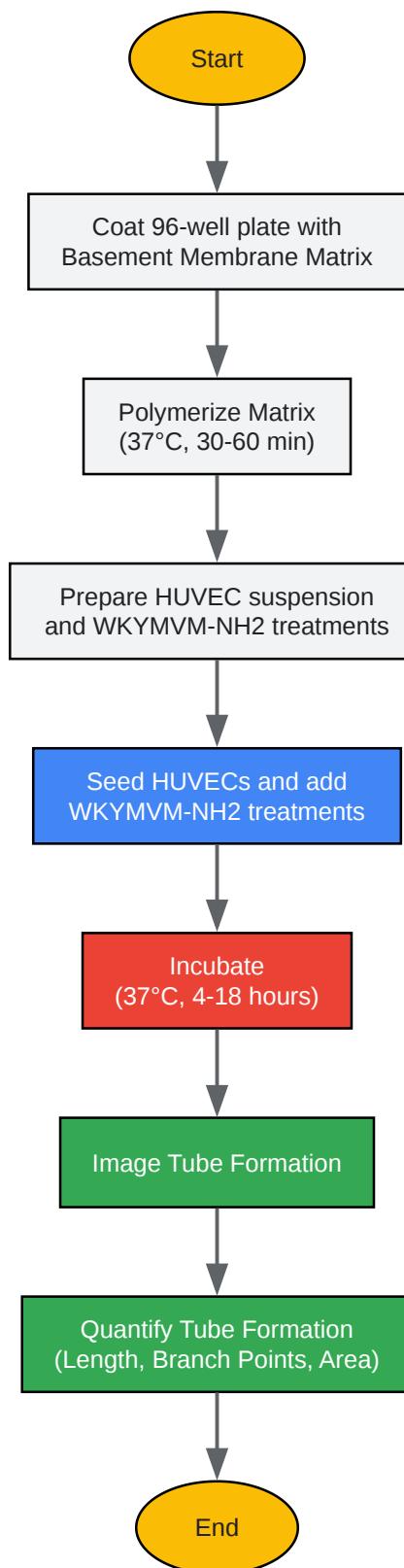


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Caption: **WKYMVM-NH₂** signaling cascade in HUVECs.

Experimental Workflow for Tube Formation Assay

The following diagram illustrates the key steps in the HUVEC tube formation assay with **WKYMVM-NH₂** treatment.



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Caption: HUVEC tube formation assay workflow.

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